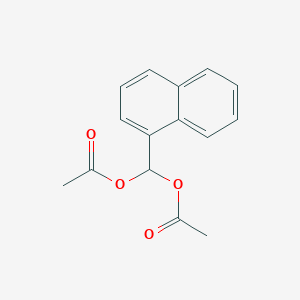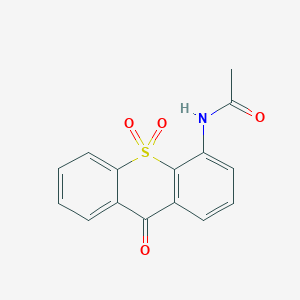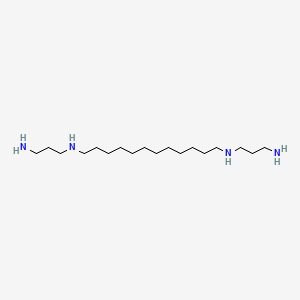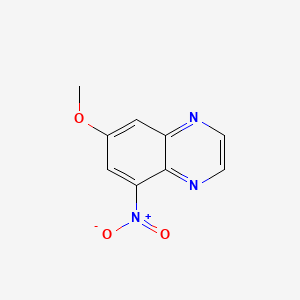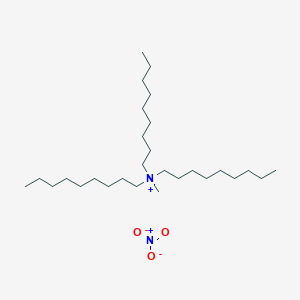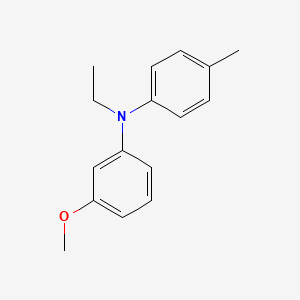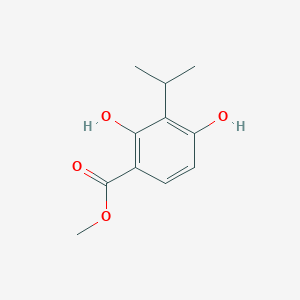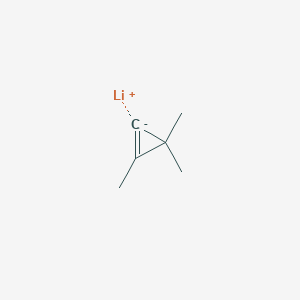
lithium;1,3,3-trimethylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,3,3-trimethylcyclopropene is a compound that combines the properties of lithium, an alkali metal, with 1,3,3-trimethylcyclopropene, a cyclopropene derivative. This compound is of interest due to its unique structural and chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3,3-trimethylcyclopropene typically involves the reaction of 1,3,3-trimethylcyclopropene with a lithium reagent. One common method is the reaction of 1,3,3-trimethylcyclopropene with n-butyllithium in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
Lithium;1,3,3-trimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different cyclopropane derivatives.
Substitution: The lithium atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield different cyclopropane derivatives.
科学的研究の応用
Lithium;1,3,3-trimethylcyclopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which lithium;1,3,3-trimethylcyclopropene exerts its effects involves the interaction of the lithium ion with various molecular targets. Lithium ions can mimic magnesium ions in biological systems, affecting various enzymatic pathways and cellular processes. The cyclopropene moiety can undergo reactions that modify the structure and function of target molecules.
類似化合物との比較
Similar Compounds
1,3,3-Trimethylcyclopropene: The parent compound without the lithium ion.
Cyclopropene Derivatives: Other cyclopropene compounds with different substituents.
Lithium Compounds: Other lithium-containing compounds used in similar applications.
Uniqueness
Lithium;1,3,3-trimethylcyclopropene is unique due to the combination of lithium’s reactivity and the structural properties of 1,3,3-trimethylcyclopropene. This combination allows for unique reactivity and applications that are not possible with either component alone.
特性
CAS番号 |
63243-50-5 |
|---|---|
分子式 |
C6H9Li |
分子量 |
88.1 g/mol |
IUPAC名 |
lithium;1,3,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H9.Li/c1-5-4-6(5,2)3;/h1-3H3;/q-1;+1 |
InChIキー |
QVTZSARJCKPNEL-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=[C-]C1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



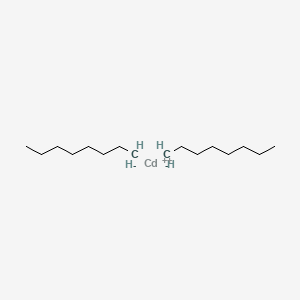
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
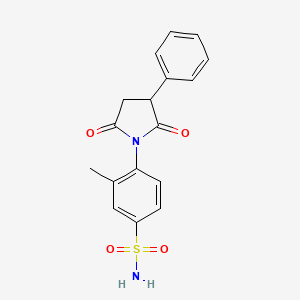
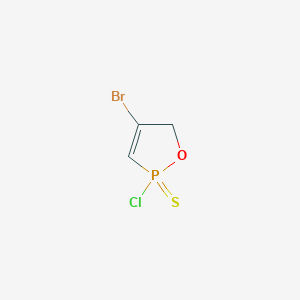
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
